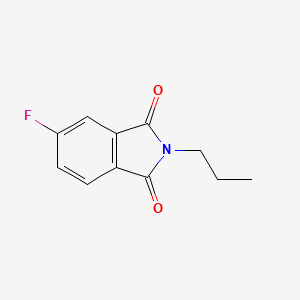

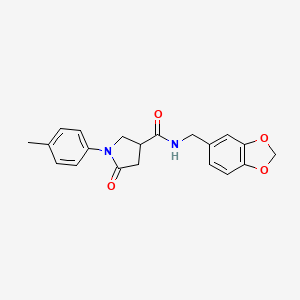

N-(3-iodophenyl)-2-thiophenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-iodophenyl)-2-thiophenesulfonamide is a compound with potential importance in various fields of chemistry and pharmacology. While the exact papers discussing this compound are limited, there are studies on similar compounds that can provide insights into its characteristics and applications.

Synthesis Analysis

The synthesis of this compound and related compounds often involves multiple steps and specific reagents. For instance, benzenesulfonamides are synthesized using metalation chemistry or by the reaction of benzenesulfo-namide with acids in the presence of phosphorous oxy chloride (Holmes et al., 1994). These processes can be tailored to introduce specific functional groups like iodophenyl or thiophene.

Molecular Structure Analysis

The molecular structure of such compounds is usually analyzed using techniques like X-ray crystallography, as seen in studies on similar benzenesulfonamide derivatives (Mohamed-Ezzat et al., 2023). These analyses reveal details about molecular geometry, bonding, and intermolecular interactions.

Chemical Reactions and Properties

This compound may participate in various chemical reactions due to the presence of reactive groups. For example, iodination of thiophene derivatives is a common reaction (Grolleau et al., 2015). The sulfonamide group also contributes to its reactivity, as seen in compounds like N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides (Aizina et al., 2003).

作用機序

Mode of Action

This compound acts as a potent inhibitor of the carbonic anhydrase isoenzymes. Instead, it interacts out of the catalytic active site, leading to a change in the enzyme’s conformation and subsequently reducing its activity . The sulfonamide and thiophene moieties of the compound play a significant role in the inhibition of the enzymes .

Biochemical Pathways

The inhibition of carbonic anhydrase enzymes disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a critical reaction in many biological processes. This disruption can affect various biochemical pathways, particularly those involved in maintaining pH balance and transporting carbon dioxide/bicarbonate .

Result of Action

The primary result of N-(3-iodophenyl)thiophene-2-sulfonamide’s action is the inhibition of carbonic anhydrase isoenzymes. This inhibition can lead to a decrease in the production of bicarbonate and protons, potentially affecting pH balance and various physiological processes .

Safety and Hazards

特性

IUPAC Name |

N-(3-iodophenyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2S2/c11-8-3-1-4-9(7-8)12-16(13,14)10-5-2-6-15-10/h1-7,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMGLSUAYKUFHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5013474.png)

![ethyl 4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B5013475.png)

![3-fluoro-N-(1-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5013488.png)

![3-{1-[(2-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5013491.png)

![4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5013523.png)

![N-(3-hydroxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5013527.png)

![3-(3,5-dimethylbenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5013529.png)

![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5013532.png)

![N-{2-[(2-furylmethyl)thio]ethyl}methanesulfonamide](/img/structure/B5013539.png)